molecular formula C11H13NOS B1469019 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine CAS No. 1249677-06-2

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine

Cat. No.: B1469019
CAS No.: 1249677-06-2
M. Wt: 207.29 g/mol
InChI Key: HZBYZMGGLZTYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a dihydrobenzofuran moiety attached to a thiazolidine ring. It has a molecular formula of C11H13NOS and a molecular weight of 207.29 g/mol .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBYZMGGLZTYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with thiazolidine in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine undergoes various chemical reactions, including:

Scientific Research Applications

Common Synthetic Routes:

  • Condensation Reactions : Combining thiazolidine with dihydrobenzofuran derivatives.
  • Nucleophilic Substitution : Modifying the thiazolidine ring to introduce various substituents.

Research indicates that 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exhibits significant biological activities, making it a candidate for therapeutic applications.

Key Biological Activities:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Antioxidant Effects : Ability to scavenge free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Activity : Shown to inhibit pro-inflammatory cytokines in vitro .

Mechanisms of Action:

The compound interacts with specific biological targets, including:

  • PPAR-γ Activation : Enhances insulin sensitivity, suggesting potential use in treating metabolic disorders .
  • Induction of Apoptosis : In cancer cell lines, it has been observed to trigger programmed cell death and inhibit proliferation .

Medicinal Applications

Given its pharmacological properties, this compound is being explored for various therapeutic uses:

Potential Therapeutic Uses:

  • Diabetes Management : Its PPAR-γ agonistic activity indicates promise as an insulin sensitizer.
  • Cancer Therapy : Due to its ability to induce apoptosis in tumor cells.
  • Inflammation Reduction : Useful in conditions characterized by chronic inflammation.

Industrial Applications

In addition to its medicinal potential, this compound is also being investigated for applications in material science and pharmaceuticals:

Industrial Uses:

  • Synthesis of New Materials : As a precursor in the development of novel polymers or composites.
  • Pharmaceutical Development : Utilized in the synthesis of more complex organic molecules with potential therapeutic effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antidiabetic Research : A study demonstrated that derivatives of thiazolidinediones exhibited significant reductions in glucose levels in diabetic models .
  • Cancer Cell Studies : Research indicated that the compound could effectively induce apoptosis in specific cancer cell lines, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a dihydrobenzofuran moiety and a thiazolidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazolidine ring fused with a dihydrobenzofuran moiety. This unique structure contributes to its diverse biological activities. The thiazolidine scaffold is known for its utility in drug development, particularly in the treatment of metabolic disorders and cancer.

Antidiabetic Effects

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are recognized for their insulin-sensitizing properties. Research indicates that derivatives containing the thiazolidine structure can significantly lower blood glucose levels in diabetic models. For instance, compounds similar to this compound have shown promising results in reducing hyperglycemia and improving insulin sensitivity in animal studies .

Table 1: Antidiabetic Activity of Thiazolidine Derivatives

Compound NameDose (mg/kg)Blood Glucose Reduction (%)
Compound A3056%
Compound B149.3%
This compoundTBDTBD

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds targeting VEGFR-2 have demonstrated significant anti-proliferative effects against various cancer cell lines such as HT-29 and A-549. These compounds induce apoptosis and cell cycle arrest, indicating their potential as therapeutic agents in oncology .

Case Study: Apoptotic Induction by Thiazolidine Derivatives

In a study examining the effects of novel thiazolidine derivatives on cancer cells, it was found that treatment led to:

  • Increased apoptosis rates (e.g., from 3.1% to 31.4% in HT-29 cells).
  • Significant upregulation of pro-apoptotic markers (BAX) and downregulation of anti-apoptotic markers (Bcl-2) .

The biological activity of this compound can be attributed to several mechanisms:

  • PPARγ Activation : Many thiazolidine derivatives act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation.
  • VEGFR Inhibition : Compounds targeting VEGFR exhibit antiangiogenic properties, making them suitable candidates for cancer therapy by inhibiting tumor growth through reduced blood supply.
  • Apoptosis Induction : The ability to trigger apoptosis in cancer cells is a significant aspect of their anticancer activity, with evidence showing enhanced levels of caspases upon treatment .

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be evaluated through comprehensive toxicological studies. Initial findings suggest that certain derivatives possess favorable safety profiles against normal cell lines while exhibiting potent cytotoxicity against cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine
Reactant of Route 2
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.